1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid properties
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid properties
An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
Authored by a Senior Application Scientist
Abstract
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, commonly referred to as N-Boc-indoline-2-carboxylic acid, is a chiral heterocyclic building block of significant importance in medicinal chemistry and organic synthesis.[1][2] Its rigid, bicyclic structure, derived from the non-proteinogenic amino acid indoline-2-carboxylic acid, serves as a valuable scaffold for constructing complex molecular architectures.[3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and modulates its reactivity, making it an ideal intermediate for multi-step synthetic pathways.[1][5] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, key reactivity patterns, and its applications in modern drug discovery, offering researchers and development professionals a practical and in-depth resource.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of N-Boc-indoline-2-carboxylic acid is fundamental to its effective use in synthesis and research.
Chemical and Physical Data
The key identifying and physical properties are summarized in the table below. The compound typically presents as a stable, white to off-white powder.[1]
| Property | Value | Source(s) |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | PubChem[6] |
| Synonyms | N-Boc-indoline-2-carboxylic acid, 1-Boc-indoline-2-carboxylic acid | Chem-Impex[1] |
| CAS Number | 133851-52-2; 137088-51-8 | Chem-Impex, PubChem[1][6] |
| Molecular Formula | C₁₄H₁₇NO₄ | PubChem[6] |
| Molecular Weight | 263.29 g/mol | PubChem[6] |
| Appearance | White powder | Chem-Impex[1] |
| Purity | ≥99% (HPLC) is commercially available | Chem-Impex[1] |
| Storage | Store at 0-8°C | Chem-Impex[1] |
Structural Representation
The structure features a dihydroindole (indoline) core, with a carboxylic acid at the C2 position and a Boc protecting group on the indole nitrogen. The C2 position is a chiral center.
Caption: General workflow for the synthesis of N-Boc-indoline-2-carboxylic acid.
Standard Laboratory Protocol: Boc Protection
This protocol describes a standard procedure for the N-protection of indoline-2-carboxylic acid. The causality behind this choice is the high efficiency and selectivity of di-tert-butyl dicarbonate ((Boc)₂O) for protecting amino groups under basic conditions, forming a stable carbamate that can be readily cleaved later if needed. [7] Materials:
-
Indoline-2-carboxylic acid (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Solvent: 1,4-Dioxane and Water mixture (e.g., 1:1 or 2:1)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve indoline-2-carboxylic acid in a mixture of dioxane and aqueous NaOH solution at 0°C (ice bath). The base is crucial as it deprotonates the carboxylic acid and the amine, increasing the nucleophilicity of the nitrogen for reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O), either neat or dissolved in a small amount of dioxane, to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Workup - Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The desired product, being a carboxylic acid, is insoluble in acidic water and will precipitate out.
-
Workup - Isolation: Extract the precipitated product into ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-Boc-indoline-2-carboxylic acid can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Reactivity and Key Chemical Transformations
The utility of N-Boc-indoline-2-carboxylic acid stems from the orthogonal reactivity of its functional groups.
Boc Group Deprotection
The Boc group is stable under a wide range of conditions but can be efficiently removed under strong acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in dioxane. [8]This selective deprotection regenerates the secondary amine, allowing for subsequent functionalization at the nitrogen atom.
Amide Bond Formation
The carboxylic acid moiety is the primary site of reactivity for chain extension. It readily participates in amide coupling reactions with various amines to form peptide bonds or more complex amide-containing structures. [8]This is the cornerstone of its application in building bioactive molecules.
Causality of Reagent Choice: Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used. [8][9]EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less prone to side reactions (like racemization at the α-carbon) and reacts efficiently with the incoming amine.
Caption: Schematic of a typical amide coupling reaction.
Challenge: Diketopiperazine Formation
A significant challenge when using N-Boc-indoline-2-carboxylic acid in dipeptide synthesis is its strong tendency to form 2,5-diketopiperazines (DKPs). [3]Following the deprotection of the N-terminus of an indoline-containing dipeptide, the newly freed amine can readily attack the C-terminal ester, leading to intramolecular cyclization and formation of a stable DKP ring. This side reaction can occur rapidly even when the C-terminus is protected as a tert-butyl ester, which is typically used to prevent such cyclizations. [3]Researchers must employ specific strategies, such as using highly efficient coupling reagents for subsequent additions or performing couplings at low temperatures, to minimize this competing pathway. [3][4]
Applications in Research and Development
N-Boc-indoline-2-carboxylic acid is a versatile building block primarily used in the synthesis of pharmaceuticals and other complex organic molecules. [1][10]
-
Pharmaceutical Development: It is a key intermediate in the synthesis of drugs targeting a range of conditions. Its rigid scaffold is used to orient functional groups in a specific 3D space, which is critical for binding to biological targets like enzymes and receptors. It has been incorporated into molecules with potential anti-cancer, anti-inflammatory, and neurological activities. [1][11]* Peptide-Based Therapeutics: As a constrained amino acid analog, it is used to introduce conformational rigidity into peptides. [3]This can enhance metabolic stability, improve binding affinity, and control the secondary structure of peptide drugs. [1]* Organic Synthesis: Beyond pharmaceuticals, it serves as a chiral starting material for the synthesis of alkaloids and other natural product analogs. The indoline core is a common motif in many biologically active compounds. [1]* Materials Science: The unique chemical properties of this compound make it suitable for developing advanced materials, such as polymers and coatings that require specific functionalities. [1]
Chiral Considerations
The C2 carbon of indoline-2-carboxylic acid is a stereocenter. For most pharmaceutical applications, a single enantiomer ((R) or (S)) is required, as different enantiomers often exhibit vastly different pharmacological activities and toxicities. [12] While enantiopure starting materials are commercially available, racemic N-Boc-indoline-2-carboxylic acid can be resolved into its constituent enantiomers. A common method is chiral resolution via diastereomeric salt formation . [13] Protocol Outline: Chiral Resolution
-
The racemic carboxylic acid is treated with a chiral amine (the resolving agent), such as (R)- or (S)-1-phenylethylamine, in a suitable solvent. [13]2. This reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].
-
Diastereomers have different physical properties, including solubility. Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution.
-
The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to break the ionic bond, regenerating the enantiomerically pure carboxylic acid, which can be isolated. The chiral amine can be recovered from the aqueous layer by basification.
Safety and Handling
Based on available Safety Data Sheets (SDS), N-Boc-indoline-2-carboxylic acid should be handled with standard laboratory precautions.
-
Hazards: May cause skin, eye, and respiratory irritation. [14][15][16]* Handling: Avoid direct contact with the substance. [14]Use in a well-ventilated area or a fume hood. [14][17]Avoid formation of dust. [17]Wash hands thoroughly after handling. [18]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. [14][17]In case of significant dust, respiratory protection may be required. [14]* Storage: Store in a cool, well-ventilated, and dry place in a tightly closed container. [14][17]Recommended storage is often refrigerated (0-8°C). [1]* Fire Fighting: Use carbon dioxide, dry chemical powder, or foam for extinguishing. [14][17]In combustion, it may emit toxic fumes of carbon oxides and nitrogen oxides. [14]
References
-
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid. Amerigo Scientific. [Link]
-
Indoline-2-carboxylic acid, N-BOC protected. PubChem, National Center for Biotechnology Information. [Link]
-
1-(Tert-Butoxycarbonyl)-2-Oxospiro[Indoline-3,3-Pyrrolidine]-4-Carboxylic Acid. Appchem. [Link]
-
1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
1-(Tert-butoxycarbonyl)indole. PubChem, National Center for Biotechnology Information. [Link]
-
1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid. Stellarlii. [Link]
-
1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid. ChemBK. [Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC, National Center for Biotechnology Information. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Indoline-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC, National Center for Biotechnology Information. [Link]
-
On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. ResearchGate. [Link]
-
Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
Discovery of novel BTK inhibitors with carboxylic acids. PubMed, National Center for Biotechnology Information. [Link]
-
Microbiologically produced carboxylic acids used as building blocks in organic synthesis. PubMed, National Center for Biotechnology Information. [Link]
-
Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. National Institutes of Health. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]
-
Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University. [Link]
-
A Practical Synthesis of Indole-2-carboxylic Acid (2017). SciSpace. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Microbiologically produced carboxylic acids used as building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]
- 6. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of novel BTK inhibitors with carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. peptide.com [peptide.com]
- 18. fishersci.com [fishersci.com]
